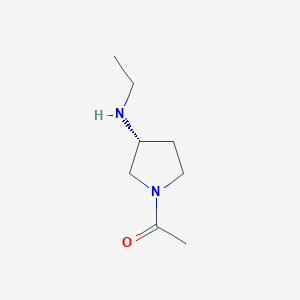

1-((R)-3-Ethylamino-pyrrolidin-1-yl)-ethanone

Beschreibung

1-((R)-3-Ethylamino-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative featuring an ethylamino group at the (R)-configured 3-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its stereochemistry and substituent arrangement influence its physicochemical properties and biological interactions, making comparative studies with analogous structures critical for structure-activity relationship (SAR) analysis.

Eigenschaften

IUPAC Name |

1-[(3R)-3-(ethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILRDSYIJNXDLB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-3-Ethylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Ethylamino Group: The ethylamino group can be introduced via an alkylation reaction using ethylamine.

Attachment of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(®-3-Ethylamino-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethanone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(®-3-Ethylamino-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(®-3-Ethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biologische Aktivität

1-((R)-3-Ethylamino-pyrrolidin-1-yl)-ethanone, also known as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound's ethylamino group can form hydrogen bonds with target molecules, while the pyrrolidine ring contributes to structural stability. This interaction can modulate the activity of various biological pathways, leading to potential therapeutic effects in several conditions.

Antidepressant and Antipsychotic Effects

Research indicates that derivatives similar to this compound exhibit significant antagonistic activity at the NK3 receptor. This receptor is implicated in mood regulation and psychotic disorders. Animal studies have demonstrated that these compounds can alleviate symptoms associated with depression and anxiety disorders, making them candidates for further clinical investigation .

Anticancer Properties

Studies have shown that certain pyrrolidine derivatives possess anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays revealed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific functional groups in enhancing biological activity. Modifications to the ethylamino group or variations in the pyrrolidine ring can significantly alter the compound's potency and selectivity for target receptors. For example, increasing lipophilicity through additional alkyl substitutions has been associated with improved receptor binding affinity .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive symptoms | |

| Antipsychotic | Alleviation of psychotic symptoms | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antidepressant Effects

In a study involving animal models, administration of this compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The compound was found to enhance serotonin levels in the brain, supporting its potential use in treating depression .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of several pyrrolidine derivatives against human cancer cell lines. Results showed that this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.